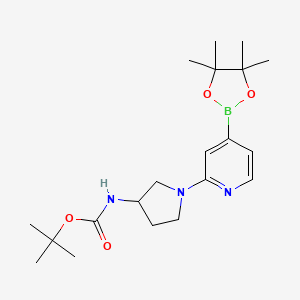
2-(Trifluoroacetyl)thian-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoroacetyl)thian-4-one is a chemical compound characterized by the presence of a trifluoroacetyl group attached to a thian-4-one ring This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoroacetyl)thian-4-one typically involves the reaction of thian-4-one with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the efficient formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be cost-effective and efficient, often involving continuous flow reactors and automated systems to maintain consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoroacetyl)thian-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a trifluoromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include trifluoromethylated derivatives, sulfoxides, and sulfones. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
2-(Trifluoroacetyl)thian-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Mecanismo De Acción
The mechanism of action of 2-(Trifluoroacetyl)thian-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The pathways involved include covalent modification of active sites and non-covalent interactions with protein domains .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Trifluoroacetyl)thian-4-one include:
- 2-(Trifluoroacetyl)chromones
- 2-(Trifluoroacetyl)benzothiazole
- Trifluoroacetylated triazoles
Uniqueness
What sets this compound apart from these similar compounds is its unique thian-4-one ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring high stability and specific reactivity patterns .
Propiedades
Número CAS |
89678-03-5 |
|---|---|
Fórmula molecular |
C7H7F3O2S |
Peso molecular |
212.19 g/mol |
Nombre IUPAC |
2-(2,2,2-trifluoroacetyl)thian-4-one |
InChI |
InChI=1S/C7H7F3O2S/c8-7(9,10)6(12)5-3-4(11)1-2-13-5/h5H,1-3H2 |
Clave InChI |
XOSZVQAPOHOSFQ-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(CC1=O)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-tert-Butyl-3-naphthalen-2-ylmethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B15287928.png)



![(2S, 4S)-2-[[(3-carboxyphenyl)amino]carbonyl]-4-mercapto-1-(4-nitrobenzyl)pyrrolidinecarboxylate](/img/structure/B15287959.png)


![3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid](/img/structure/B15287971.png)
![2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoacetic acid](/img/structure/B15287985.png)
